molecular formula C13H14N2OS2 B5056766 N-(13-THIAZOL-2-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE

N-(13-THIAZOL-2-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5056766
M. Wt: 278.4 g/mol
InChI Key: HVPYIGDBJPWPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(13-THIAZOL-2-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is a complex heterocyclic compound that features both thiazole and thiophene moieties. These structures are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(13-THIAZOL-2-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE typically involves multi-step reactions that incorporate the formation of thiazole and thiophene rings. One common method involves the reaction of a thiazole derivative with a thiophene carboxylic acid under specific conditions such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production methods for this compound often utilize high-throughput synthesis techniques to ensure efficiency and yield. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(13-THIAZOL-2-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(13-THIAZOL-2-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(13-THIAZOL-2-YL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-12(15-13-14-6-7-17-13)11-8-9-4-2-1-3-5-10(9)18-11/h6-8H,1-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPYIGDBJPWPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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